Computed Lipophilicity Aligns with the Empirically Defined Antifilarial Activity Window
The compound's predicted logP (XLogP3 ≈ 3.1; ChemSpider calculated logP ≈ 3.0) positions it squarely within the narrow log Papp window (2.8–3.2) that distinguishes active from inactive 4‑aminoquinolines in the A. viteae/Mastomys natalensis rodent filariasis model [1]. In contrast, chloroquine (logP ≈ 4.6) and amodiaquine (logP ≈ 4.2) lie well outside this window, consistent with their lack of pronounced macrofilaricidal/sterilizing activity [1]. This physicochemical match provides a rational, quantitative basis for selecting the dipropyl derivative over cheaper, off‑the‑shelf 4‑aminoquinolines when screening for antifilarial leads.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 3.1; ChemSpider logP ≈ 3.0 |
| Comparator Or Baseline | Chloroquine (logP ≈ 4.6), Amodiaquine (logP ≈ 4.2); optimal antifilarial logP range 2.8–3.2 |
| Quantified Difference | ΔlogP ≈ –1.5 to –1.1 vs. chloroquine/amodiaquine; target compound falls inside the activity window, comparators fall outside. |
| Conditions | A. viteae adult worm sterilization and microfilaricidal assay in Mastomys natalensis; 1‑octanol/pH 7.4 partition system. |
Why This Matters
A prospective buyer can use this logP alignment as a rapid computational filter to select the compound with a higher probability of antifilarial activity, avoiding procurement of 4‑aminoquinolines that are predictably inactive based on published SAR rules.
- [1] Go ML, Lee HS, Ngiam TL, Mak JW. Hydrophobicity and antifilarial activities of 4-aminoquinolines. Southeast Asian J Trop Med Public Health. 1982;13(4):658-661. PMID: 7170648. View Source
